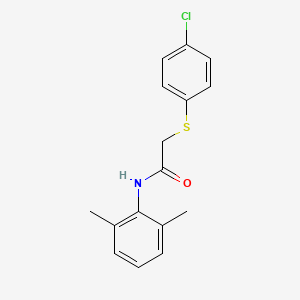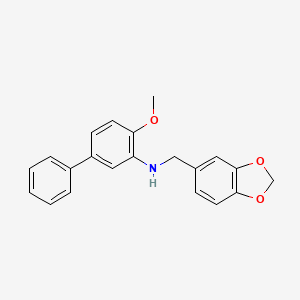![molecular formula C19H15N5S B5890296 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5890296.png)
4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound “4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol” is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in humans, is encoded by the SNCA gene. It is abundant in the brain and is predominantly expressed in the presynaptic terminals of neurons . In pathological conditions, α-syn can aggregate to form amyloid fibrils, leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound interacts with α-syn and inhibits its aggregation . The aggregation of α-syn into amyloid fibrils leads to the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, which are common histopathological hallmarks in Parkinson’s disease patients . By inhibiting the aggregation of α-syn, this compound can prevent the formation of these pathological inclusions .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In normal conditions, α-syn is a soluble monomer, but it can adopt an alpha-helical structure after interacting with phospholipids . In pathological conditions, misfolded α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This compound interferes with this process by inhibiting the aggregation of α-syn .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, thereby inhibiting the formation of pathological inclusions in neurons . This can prevent neurotoxicity and neurodegeneration, which are common in conditions like Parkinson’s disease . The compound has been shown to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method involves the reaction of 4-aminobenzophenone with pyridine-3-carboxylic acid hydrazide under reflux conditions in the presence of a suitable catalyst . The reaction mixture is then subjected to cyclization to form the triazole ring, followed by thiolation to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: Shares the pyridine ring but lacks the triazole and thiol groups.
Pyrazolo[3,4-d]pyrimidine: Contains a similar triazole ring but with different substituents.
Triazole-Pyrimidine Hybrids: Similar core structure but with variations in the substituents.
Uniqueness
4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of the triazole ring, pyridine ring, and thiol group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-anilinophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S/c25-19-23-22-18(14-5-4-12-20-13-14)24(19)17-10-8-16(9-11-17)21-15-6-2-1-3-7-15/h1-13,21H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCFGLQGKLWVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=NNC3=S)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
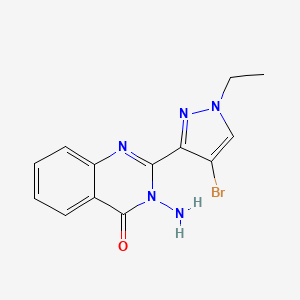
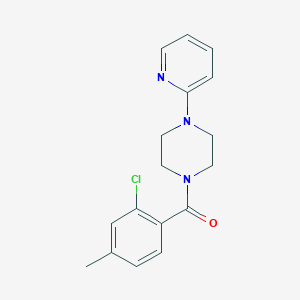
![N-(3,4-DIMETHOXYPHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE](/img/structure/B5890235.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5890244.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide](/img/structure/B5890251.png)
![ethyl {5-[(2-thienylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5890252.png)
![2-[(2-chlorophenyl)methyl-propylamino]ethanol](/img/structure/B5890255.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5890269.png)
![4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B5890277.png)
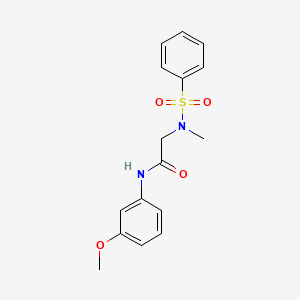
![1-(MORPHOLIN-4-YL)-2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE](/img/structure/B5890283.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5890288.png)
